p-(2,2-Dimethoxy-1-methylethyl)toluene
Description
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Structure
3D Structure
Properties
CAS No. |
84878-56-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
InChI Key |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for P 2,2 Dimethoxy 1 Methylethyl Toluene
Direct Acetalization Routes from 2-(4-Methylphenyl)propanal Precursor
Acid catalysis is essential for the formation of acetals from aldehydes. masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol (B129727). youtube.comyoutube.com This initial step is followed by the formation of a hemiacetal intermediate, which is then converted to the final acetal (B89532) product through a series of protonation, elimination, and addition steps. masterorganicchemistry.com Both Brønsted and Lewis acids are effective catalysts for this transformation.
Brønsted acids, or proton donors, are traditional and widely used catalysts for acetalization. organic-chemistry.orgnih.gov Common examples include p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). nih.govacs.org These strong acids efficiently catalyze the reaction by increasing the electrophilicity of the aldehyde's carbonyl carbon. youtube.com
The general mechanism begins with the protonation of the carbonyl oxygen. A molecule of methanol then attacks the activated carbonyl carbon, and subsequent deprotonation yields a hemiacetal. masterorganicchemistry.com The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water results in the formation of a resonance-stabilized oxocarbenium ion. youtube.com Finally, a second molecule of methanol attacks this electrophilic intermediate, and a final deprotonation step regenerates the acid catalyst and yields the dimethoxy acetal. masterorganicchemistry.com While effective, the use of strong, corrosive acids like H₂SO₄ may sometimes lead to side reactions, making milder catalysts like p-TsOH a frequent choice. acs.org
Table 1: Representative Brønsted Acid Catalysts in Acetalization
| Catalyst | Typical Substrate | Conditions | Observations | Reference |
| p-Toluenesulfonic Acid (p-TsOH) | Aldehydes, Ketones | Methanol, Reflux | Standard, effective method; requires water removal. | nih.gov |
| Sulfuric Acid (H₂SO₄) | Aldehydes | Methanol, Room Temp | Highly efficient but can be corrosive and cause side reactions. | acs.org |
| Hydrochloric Acid (HCl) | Various Aldehydes | Methanol, Ambient Temp | Can be used in trace amounts (0.1 mol%) to achieve excellent yields. | nih.govacs.org |
| Pyridinium p-toluenesulfonate (PPTS) | N,O-allenyl acetals | CH₂Cl₂, -78 °C | Used as a milder Brønsted acid catalyst, though showed no activity in specific tested cases. | acs.org |
Lewis acids, or electron-pair acceptors, offer an alternative and often milder approach to catalyzing acetalization. organic-chemistry.org They function by coordinating to the carbonyl oxygen, which withdraws electron density and activates the carbonyl group toward nucleophilic attack, similar to protonation by a Brønsted acid. ncert.nic.in A wide array of Lewis acids have been shown to be effective, including boron trifluoride etherate (BF₃·OEt₂), bismuth triflate (Bi(OTf)₃), and various metal complexes. nih.govresearchgate.netymerdigital.com
For the synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene, a Lewis acid would coordinate to the oxygen of the propanal precursor. This enhances its electrophilicity, facilitating the attack of methanol. Lewis acid catalysis can be particularly advantageous for substrates with acid-sensitive functional groups that might not be compatible with strong Brønsted acids. acs.org Catalysts like bismuth triflate are noted for their efficiency and reusability in some systems. researchgate.net More recently, transition metal catalysts, including those based on gold, palladium, and ruthenium, have been developed for acetalization under very mild conditions. ymerdigital.com
Table 2: Selected Lewis Acid Catalysts for Acetalization Reactions
| Catalyst | Typical Substrate | Conditions | Key Features | Reference(s) |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aldehydes, N,O-allenyl acetals | Aprotic solvents (e.g., CH₂Cl₂), low temp | Standard, powerful Lewis acid; effective in promoting reaction. | organic-chemistry.orgacs.org |
| Bismuth Triflate (Bi(OTf)₃) | Indoles, Carbonyls | Various | Efficient catalyst for various organic transformations, including Friedel-Crafts and acetalization. | researchgate.net |
| Zirconium Tetrachloride (ZrCl₄) | Carbonyl Compounds | Mild conditions | Highly efficient and chemoselective for acetalization. | organic-chemistry.org |
| Cerium(III) Trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) | Ketones | Tri-sec-alkyl orthoformate | Effective for producing di-sec-alkyl acetals in very good yields. | organic-chemistry.org |
Acetal formation is a reversible reaction. nih.gov To obtain a high yield of this compound, the equilibrium must be shifted toward the product side according to Le Châtelier's principle. This is most commonly achieved by removing the water that is formed as a byproduct of the reaction. youtube.comorganic-chemistry.org
Several practical methods are employed for water removal:
Azeotropic Distillation: This technique involves using a solvent, such as toluene (B28343) or benzene (B151609), that forms a low-boiling azeotrope with water. rochester.edu The reaction is heated to reflux, and the vapor containing the water-solvent azeotrope is collected in a Dean-Stark apparatus. In the apparatus, the vapor condenses, and the denser water separates and is trapped, while the solvent, now stripped of water, is returned to the reaction flask. This continuous removal of water drives the reaction to completion.
Use of Dehydrating Agents: Chemical dehydrating agents can be added directly to the reaction mixture.
Molecular Sieves: These are porous aluminosilicates that selectively adsorb small molecules like water into their pores. They are effective for anhydrous reactions but must be activated (heated under vacuum) before use.
Trimethyl Orthoformate: This reagent serves a dual purpose. It can react with the byproduct water to form methyl formate (B1220265) and methanol, effectively scavenging the water from the equilibrium. organic-chemistry.org It can also act as a source of the methoxy (B1213986) group itself.
Optimizing reaction conditions is crucial for maximizing the yield of this compound and preserving its stereochemical integrity. The precursor, 2-(4-methylphenyl)propanal, possesses a chiral center at the carbon alpha to the aldehyde group. Harsh reaction conditions (e.g., high temperatures, strongly acidic or basic environments) could potentially cause enolization, leading to racemization of this stereocenter. ncert.nic.in
Key parameters for optimization include:
Catalyst Choice and Loading: The choice between a Brønsted or Lewis acid can impact yield and chemoselectivity. acs.orgresearchgate.net Using the minimum effective amount of catalyst (often 0.1-10 mol%) can prevent unwanted side reactions.
Temperature: Many acetalizations are performed at room temperature or with gentle heating to reflux. researchgate.net For sensitive substrates, lower temperatures (e.g., -78 °C to 0 °C) may be employed to enhance selectivity and prevent degradation. nih.gov
Reagent Concentration: Using methanol as the solvent ensures a large excess of the alcohol, which helps push the equilibrium towards the product. youtube.com
Reaction Time: The reaction must be monitored (e.g., by TLC or GC) to determine the point of maximum conversion without allowing for the formation of degradation products.
Studies on related acyclic acetals have shown that factors like the steric bulk of substituents and the nature of the nucleophile can significantly influence diastereoselectivity in substitution reactions, highlighting the importance of fine-tuning conditions to control stereochemical outcomes. nih.govacs.org
Acid-Catalyzed Formation of the Dimethoxy Acetal Functionality
Alternative Synthetic Pathways for Constructing the 2,2-Dimethoxy-1-methylethyl Moiety
While direct acetalization of the aldehyde precursor is the most straightforward route, alternative pathways can be envisioned for constructing the core structure of this compound. These methods build the carbon skeleton or introduce the key functional groups through different chemical transformations.
One plausible alternative involves a Grignard reaction . p-Tolylmagnesium bromide, prepared from 4-bromotoluene, could be reacted with a suitable electrophile such as 2,2-dimethoxypropanal. This would form the carbon-carbon bond at the desired position, directly yielding the alcohol precursor to the target molecule's ether analogue, which is not the target itself but illustrates a bond-forming strategy.
Another approach could be based on Friedel-Crafts chemistry . A Friedel-Crafts acylation of toluene with propanoyl chloride would yield 1-(p-tolyl)propan-1-one. This ketone could then be subjected to a series of transformations, such as α-halogenation followed by functional group manipulations, although this route is complex. A more direct Friedel-Crafts alkylation with a suitable three-carbon electrophile is also conceivable but often plagued by issues of polysubstitution and rearrangement.
Modern cross-coupling reactions could also provide a pathway. For instance, a Suzuki or Negishi coupling of a p-tolylboronic acid (or organozinc reagent) with a vinyl halide or triflate, followed by transformations of the resulting alkene, could build the carbon skeleton. However, such multi-step sequences are generally less efficient than the direct acetalization of a readily available aldehyde precursor. beilstein-journals.orgnih.gov
Acetal Exchange Reactions Utilizing Orthoester Reagents
The formation of acetals from ketones and alcohols is a fundamental reaction in organic synthesis, often employed as a protective strategy for carbonyl groups. One common method involves the reaction of a ketone with an orthoester in the presence of an acid catalyst. For the synthesis of this compound, the parent ketone would be p-tolyl-2-propanone.
The general reaction involves the acid-catalyzed reaction of the ketone with an orthoester, such as trimethyl orthoformate, and methanol. The equilibrium is typically driven towards the product by removing a low-boiling byproduct.
A general representation of this type of reaction is: Ketone + Orthoester + Alcohol ⇌ Acetal + Formate Ester + Alcohol
While this methodology is well-established for a wide range of ketones, specific conditions, catalysts, and yields for the reaction of p-tolyl-2-propanone to form this compound are not reported in the searched scientific papers and chemical databases.
Analytical Verification and Characterization of this compound
The unambiguous identification and structural confirmation of a chemical compound rely on a combination of analytical techniques. Spectroscopic methods are particularly powerful in this regard.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For this compound, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons of the p-substituted toluene ring, the methine proton adjacent to the aromatic ring, the methyl group attached to the ethyl chain, and the two equivalent methoxy groups of the acetal. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Despite the theoretical predictability of its NMR spectra, actual experimental ¹H and ¹³C NMR data for this compound are not available in the public scientific databases and literature that were surveyed. The acquisition and interpretation of such spectra would be a necessary step in the verification of its synthesis.
Mechanistic Investigations of Acetal Formation and Transformation Pertaining to P 2,2 Dimethoxy 1 Methylethyl Toluene
Elucidation of Acid-Catalyzed Acetalization Reaction Mechanism
The conversion of a ketone to an acetal (B89532), like p-(2,2-Dimethoxy-1-methylethyl)toluene, is a reversible reaction that requires an acid catalyst. libretexts.orgorganicchemistrytutor.com Alcohols, being weak nucleophiles, necessitate the activation of the carbonyl group to facilitate the reaction. libretexts.orglibretexts.org The mechanism can be dissected into two primary stages: the formation of a hemiacetal followed by its conversion to the full acetal. libretexts.orglibretexts.org
The initial step in the acid-catalyzed formation of this compound from its corresponding ketone precursor, p-(1-methylethyl)acetophenone, involves the protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgstackexchange.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Subsequently, a molecule of methanol (B129727), acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate, specifically a protonated hemiacetal. stackexchange.com A final deprotonation step, often facilitated by a base such as another molecule of methanol or the conjugate base of the acid catalyst, yields the neutral hemiacetal intermediate. libretexts.orgopenochem.org This initial phase of the reaction is reversible. stackexchange.com
The general mechanism is outlined below:
Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen of the carbonyl group. libretexts.org
Nucleophilic attack: A molecule of methanol attacks the electrophilic carbonyl carbon. libretexts.org
Deprotonation: A base removes a proton from the attacking oxygen, forming the hemiacetal. libretexts.org
The newly formed hemiacetal is then further protonated on its hydroxyl group by the acid catalyst. libretexts.orgmasterorganicchemistry.com This converts the hydroxyl group into a good leaving group, water. libretexts.orgyoutube.com The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent methoxy (B1213986) group, which form a resonance-stabilized oxonium ion. libretexts.orgyoutube.com This oxonium ion is a highly reactive electrophile. youtube.com
A second molecule of methanol then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. stackexchange.comyoutube.com This leads to a protonated acetal. libretexts.org The final step involves the deprotonation of this intermediate by a base, regenerating the acid catalyst and forming the final acetal product, this compound. libretexts.orgyoutube.com The removal of water from the reaction mixture can drive the equilibrium towards the formation of the acetal. libretexts.orgopenochem.org
The steps for this stage are as follows:
Protonation of the hemiacetal's hydroxyl group: The hydroxyl group of the hemiacetal is protonated. libretexts.org
Elimination of water: A water molecule leaves, forming a resonance-stabilized oxonium ion. libretexts.org
Second nucleophilic attack: A second molecule of methanol attacks the oxonium ion. stackexchange.com
Deprotonation: A proton is removed to yield the final acetal. libretexts.org
Mechanism of Acetal Hydrolysis and Reversibility of the Reaction
The formation of acetals is a reversible process, and they can be hydrolyzed back to the parent ketone and alcohol in the presence of aqueous acid. chemistrysteps.comorgoreview.compearson.com The mechanism of acetal hydrolysis is essentially the microscopic reverse of acetal formation. organicchemistrytutor.com
The process begins with the protonation of one of the methoxy groups of this compound by an acid catalyst. chemistrysteps.comorgoreview.com This makes the methoxy group a good leaving group (methanol). orgoreview.com The departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, forming an oxonium ion. chemistrysteps.comorgoreview.com
A water molecule then acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion, leading to a protonated hemiacetal after a proton transfer. chemistrysteps.comorgoreview.com The second methoxy group is then protonated, converting it into a good leaving group. chemistrysteps.com The hydroxyl group then assists in expelling the second methanol molecule, forming a protonated ketone. chemistrysteps.com Finally, deprotonation yields the original ketone, p-(1-methylethyl)acetophenone, and two molecules of methanol. chemistrysteps.com The use of a large excess of water drives the equilibrium towards the hydrolysis products. chemistrysteps.com
Stereochemical Control and Diastereoselectivity in Acetal Derivatization Processes
The carbon atom bearing the two methoxy groups in this compound is a prochiral center. nii.ac.jp While the molecule itself is achiral, reactions involving the acetal group can proceed with stereoselectivity if a chiral influence is present. nih.gov This control can be exerted through the use of chiral reagents, catalysts, or by introducing a chiral auxiliary into the molecule. youtube.com
For instance, in reactions involving the acetal, if the substrate already contains a stereocenter, it can direct the approach of a reagent to one face of the molecule over the other, leading to diastereoselectivity. msu.edu This is known as substrate control. youtube.com Alternatively, chiral auxiliaries can be temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. youtube.com
In the context of acetal formation itself, reacting a prochiral ketone with a chiral diol can lead to the formation of diastereomeric cyclic acetals. nii.ac.jp The relative stability of these diastereomers, governed by steric and stereoelectronic effects, can be exploited to achieve diastereoselectivity under thermodynamic control. nii.ac.jp Furthermore, the stereochemistry of the acetal can influence subsequent reactions, such as cyclizations, by controlling the creation of new stereocenters. acs.org Recent research has also explored the synthesis of stereo-controlled degradable polymers based on chiral acetals. nih.govresearchgate.net
Kinetic and Thermodynamic Analyses of Acetal Formation and Cleavage Equilibrium
The formation of acetals is an equilibrium process, and its position is governed by both kinetic and thermodynamic factors. youtube.comresearchgate.net The reaction is typically under thermodynamic control, meaning the product distribution is determined by the relative stability of the products and reactants. youtube.com
Thermodynamic Considerations: The formation of an acetal from a ketone and two molecules of an alcohol involves a decrease in the number of molecules (from three to two, if we consider the water produced), which leads to a decrease in entropy. youtube.com This makes the reaction entropically unfavorable. youtube.com The enthalpy change can also be slightly unfavorable due to the breaking of a strong carbonyl π-bond. youtube.com To drive the equilibrium towards the acetal product, Le Châtelier's principle is often employed by using a large excess of the alcohol or by removing the water as it is formed. youtube.comuci.edu
Kinetic Considerations: The rate of acetal formation is dependent on the concentration of the acid catalyst and the reactivity of the carbonyl compound. acs.org The rate-determining step in acid-catalyzed acetal hydrolysis is generally considered to be the decomposition of the protonated substrate, which is characteristic of an A-1 mechanism. acs.org However, studies have shown that under certain conditions, such as within a supramolecular assembly, the mechanism can shift to an A-2 mechanism where the attack of water on the protonated substrate is rate-limiting. acs.orgosti.gov
Kinetic studies on the formation of monoacetals from aldehydes and D-glucitol have demonstrated the concept of kinetic versus thermodynamic control, where a less stable product is formed faster (kinetic product) and can then rearrange to the more stable product (thermodynamic product) under equilibrating conditions. rsc.org The equilibrium constants for acetal formation can be determined through various methods, including the use of a chain of transacetalization equilibria. researchgate.net
Below is a table summarizing the key mechanistic steps:
| Process | Key Steps | Driving Force / Key Factors |
| Hemiacetal Formation | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by alcohol3. Deprotonation | Acid catalysis to increase carbonyl electrophilicity |
| Acetal Formation | 1. Protonation of hemiacetal -OH2. Dehydration to form oxonium ion3. Nucleophilic attack by second alcohol4. Deprotonation | Removal of water, excess alcohol |
| Acetal Hydrolysis | 1. Protonation of acetal oxygen2. Loss of alcohol to form oxonium ion3. Nucleophilic attack by water4. Proton transfer5. Repeat for second alcohol group | Excess water |
Computational and Theoretical Studies on Acetal Systems Relevant to P 2,2 Dimethoxy 1 Methylethyl Toluene
Quantum Chemical Calculations for Stability and Reactivity Profiles of Dimethoxy Acetals
Quantum chemical calculations are instrumental in determining the thermodynamic stability and kinetic reactivity of dimethoxy acetals. Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and calculate energies, providing a quantitative basis for understanding their behavior. researchgate.net The stability of an acetal (B89532) is a balance of several factors, including steric hindrance and subtle electronic effects. acs.orgnih.gov
Research findings indicate that the stability of acetals is significantly influenced by both their molecular structure and the reaction environment. For instance, cyclic acetals are generally more stable than their acyclic counterparts due to entropic factors. wikipedia.org The presence of electron-donating or withdrawing groups on the aromatic ring of an aromatic acetal can significantly alter the energy of the transition state during hydrolysis. acs.org A Hammett correlation study on benzylidene acetals revealed a strong dependence of hydrolysis rates on the electronic nature of substituents, indicating a significant buildup of positive charge in the transition state. acs.org
Table 1: Factors Influencing the Stability of Dimethoxy Acetals
| Factor | Description | Impact on Stability |
| Steric Hindrance | Repulsive interactions between bulky substituents near the acetal carbon. nih.gov | Can destabilize the ground state, potentially increasing reactivity. |
| Stereoelectronic Effects | Delocalization of an oxygen lone pair into an adjacent C-O antibonding orbital (nO → σ*C-O), also known as the anomeric effect. acs.orgacs.org | Generally stabilizes the acetal, particularly in specific conformations. |
| Ring Strain | In cyclic acetals, deviation from ideal bond angles. | Highly strained rings can lead to decreased stability. |
| Electronic Effects of Substituents | Electron-donating or withdrawing groups on the parent aldehyde/ketone structure. acs.org | Electron-donating groups can stabilize the oxocarbenium ion intermediate, facilitating cleavage, while withdrawing groups have the opposite effect. |
| Solvent Effects | The polarity and protic nature of the solvent. researchgate.net | Protic, acidic environments promote hydrolysis and decrease stability. libretexts.org |
Application of Molecular Orbital Theory and Density Functional Theory (DFT) in Reaction Pathway Elucidation
Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstones of modern computational chemistry for elucidating reaction mechanisms. numberanalytics.commdpi.com For acetal formation and cleavage, these methods map out the entire reaction coordinate, identifying intermediates and transition states that connect reactants to products. researchgate.netresearchgate.net
DFT calculations, often using functionals like B3LYP, are used to locate the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states. researchgate.netnih.gov By calculating the energies of these stationary points, a detailed potential energy surface for the reaction can be constructed. researchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. youtube.com
The mechanism of acid-catalyzed acetal formation involves several key steps that have been thoroughly modeled using DFT. libretexts.orgyoutube.com The process begins with the protonation of the carbonyl oxygen, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. youtube.com The subsequent steps involve the formation of a hemiacetal intermediate, protonation of the hydroxyl group, elimination of water to form a resonance-stabilized oxocarbenium ion, and finally, attack by a second alcohol molecule to yield the protonated acetal. libretexts.orglibretexts.orgyoutube.com Each of these steps can be modeled to understand its energetic profile.
MO theory provides a qualitative framework for understanding the interactions that drive the reaction. The key interaction in the first nucleophilic attack is between the Highest Occupied Molecular Orbital (HOMO) of the alcohol (a non-bonding lone pair on the oxygen) and the aforementioned LUMO (the π* orbital of the C=O bond) of the protonated carbonyl. youtube.comnumberanalytics.com
Table 2: DFT-Elucidated Steps in Acid-Catalyzed Acetal Formation
| Step | Description | Key Computational Insight |
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst. libretexts.org | DFT shows this step significantly increases the electrophilicity of the carbonyl carbon. youtube.com |
| 2. First Nucleophilic Attack | An alcohol molecule attacks the carbonyl carbon. libretexts.org | The energy barrier for this step is lowered by prior protonation. The HOMO of the alcohol interacts with the LUMO of the carbonyl. youtube.comnumberanalytics.com |
| 3. Proton Transfer | A proton is removed from the newly added ether oxygen to form a neutral hemiacetal. libretexts.org | This is typically a low-barrier, fast equilibrium step. |
| 4. Second Protonation | The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). libretexts.orgkhanacademy.org | Calculations confirm the high energy of the unprotonated hydroxyl as a leaving group. |
| 5. Water Elimination | The C-O bond cleaves, and a water molecule departs, forming a resonance-stabilized oxocarbenium ion. youtube.com | This is often the rate-determining step of the cleavage pathway. DFT confirms the high stability of the oxocarbenium ion intermediate. researchgate.net |
| 6. Second Nucleophilic Attack | A second alcohol molecule attacks the electrophilic oxocarbenium ion. youtube.com | A relatively low-barrier step due to the high reactivity of the oxocarbenium ion. |
| 7. Final Deprotonation | A proton is removed to yield the neutral acetal and regenerate the acid catalyst. libretexts.org | A fast step leading to the final stable product. |
Computational Modeling of Transition States in Acetal Formation and Cleavage Reactions
The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy between reactants and products. mit.edu Identifying the structure and energy of the TS is critical for understanding reaction rates. Computational methods, particularly DFT, are essential for modeling these elusive structures. github.io A TS is characterized mathematically as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.netnih.govresearchgate.net
For acetal formation and cleavage, several key transition states are modeled. For example, the TS for the cleavage of the C-O bond in the protonated hemiacetal involves significant elongation of that bond and a developing positive charge on the carbon atom, reflecting its progression towards the oxocarbenium ion. acs.org Calculations show that the geometry of this TS is influenced by stereoelectronic factors. acs.orgrsc.org
The accuracy of TS calculations can be very high, with modern machine learning approaches even accelerating the process of finding TS structures. mit.edu Methods such as Intrinsic Reaction Coordinate (IRC) calculations are performed after locating a TS to confirm that it correctly connects the desired reactant and product minima on the potential energy surface. researchgate.netnih.gov
Table 3: Characteristics of a Computationally Modeled Transition State for Acetal Cleavage
| Characteristic | Description | Example Insight from DFT |
| Geometry | The 3D arrangement of atoms at the energy maximum. | In the C-O bond cleavage TS, the breaking C-O bond is significantly elongated compared to the ground state. The geometry around the central carbon is distorted from tetrahedral towards trigonal planar. acs.org |
| Energy | The energy difference between the TS and the reactant(s), known as the activation energy (ΔG‡). researchgate.net | Activation energies for catalyst-free cyclic acetal metathesis have been calculated to be around 82.5 kJ/mol. acs.org |
| Vibrational Frequencies | Calculation of vibrational modes to confirm the nature of the stationary point. nih.gov | A true TS has one and only one imaginary frequency, representing the motion of atoms across the energy barrier. researchgate.net |
| Charge Distribution | The distribution of partial atomic charges within the TS structure, often calculated using methods like Natural Bond Orbital (NBO) analysis. nih.gov | NBO analysis shows significant positive charge development on the central carbon and the departing oxygen atom in the TS for C-O bond cleavage. acs.orgnih.gov |
Conformational Analysis and Stereoelectronic Effects within Acetal Structures
The three-dimensional structure and conformational preferences of acetals are governed by a combination of steric and stereoelectronic effects. acs.orgnih.gov Computational conformational analysis is a powerful tool for identifying the most stable conformers and understanding the forces that dictate their geometries. organicchemistrytutor.com
A dominant stereoelectronic interaction in acetals is the anomeric effect. This effect is defined as the stabilizing delocalization of an oxygen lone pair (nO) into an adjacent antibonding sigma orbital (σC-O). acs.orgacs.org This interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar. This preference often leads to conformations that might seem sterically unfavorable, such as an alkoxy group adopting an axial position in a six-membered ring. imperial.ac.uk DFT calculations combined with Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with these nO → σC-O interactions, confirming their importance in determining conformational preferences. acs.orgnih.gov
In acyclic acetals like p-(2,2-dimethoxy-1-methylethyl)toluene, rotation around the various single bonds leads to multiple possible conformations. The relative energies of these conformers are determined by a delicate balance between minimizing steric repulsion (e.g., gauche interactions between bulky groups) and maximizing stabilizing stereoelectronic effects. acs.orgorganicchemistrytutor.com For example, while a conformation with anti-periplanar oxygen lone pairs and C-O bonds is electronically favored, steric clashes between the methoxy (B1213986) groups and other substituents can force the molecule into a higher-energy gauche conformation. acs.org Computational studies have shown that steric repulsion from substituents can modify bond lengths and torsion angles, which in turn affects the strength of the stabilizing stereoelectronic interactions. nih.gov
Table 4: Key Stereoelectronic and Steric Interactions in Acetal Conformations
| Interaction | Type | Description | Consequence |
| Anomeric Effect | Stereoelectronic | Delocalization of a lone pair from one oxygen into the σ* orbital of the adjacent C-O bond (nO → σ*C-O). acs.org | Stabilizes conformations where the lone pair and C-O bond are anti-periplanar. Influences bond lengths and angles. |
| Gauche Effect | Steric | Repulsive interaction between substituents on adjacent atoms that are in a gauche (60° dihedral angle) relationship. organicchemistrytutor.com | Destabilizes conformations where bulky groups are close to each other. |
| 1,3-Diaxial Interaction | Steric | In cyclic systems, the steric repulsion between an axial substituent and other axial atoms on the same side of the ring. imperial.ac.uk | A major destabilizing factor for axial substituents in chair conformations. |
| Exo-anomeric Effect | Stereoelectronic | A specific type of anomeric effect involving the orientation of the substituent on the exocyclic oxygen of a cyclic acetal. | Influences the rotational preference of the exocyclic alkoxy group. |
Strategic Applications of P 2,2 Dimethoxy 1 Methylethyl Toluene in Complex Molecule Synthesis
Integration into Carbon-Carbon Bond Forming Reactions as a Precursor
The protection-deprotection sequence involving p-(2,2-dimethoxy-1-methylethyl)toluene is a powerful strategy to enable carbon-carbon bond formation. By masking the aldehyde, other sites in the molecule can be modified using reagents that would otherwise react with the carbonyl group. Once the desired C-C bond is formed, the aldehyde is unmasked, ready for further transformations.
As an Electrophilic Synthon Following Masked Aldehyde Unmasking
After deprotection, the regenerated p-tolualdehyde serves as a potent electrophilic synthon. The electron-donating methyl group at the para position slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde, but it readily participates in a host of nucleophilic addition reactions. learncbse.in
A classic application is the reaction with Grignard reagents. libretexts.org For example, if a synthetic target required the addition of an ethyl group to the carbonyl of p-tolualdehyde, but another part of the molecule was incompatible with the Grignard reagent, the aldehyde could first be protected as its dimethyl acetal (B89532). The incompatible transformation could then be performed, followed by deprotection of the acetal to reveal the aldehyde. Subsequent treatment with ethylmagnesium bromide would yield the desired secondary alcohol, 1-(p-tolyl)propan-1-ol. libretexts.orgmasterorganicchemistry.com This masking-unmasking strategy is fundamental when chemo-selectivity is required. organic-chemistry.org
Role in the Synthesis of Advanced Intermediates for Complex Targets
The strategic use of this compound enables the construction of advanced intermediates that are key building blocks for larger, more complex molecules. By allowing for the selective manipulation of different functional groups, it facilitates the assembly of fragments that would be difficult to synthesize otherwise. For instance, a molecule containing both the p-tolualdehyde acetal and a terminal alkyne could undergo Sonogashira coupling at the alkyne position. Subsequent deprotection would yield an intermediate containing both an aldehyde and the newly installed aryl group, ready for further elaboration, such as an intramolecular cyclization.
Case Studies in Total Synthesis Demonstrating the Strategic Value of Acetal Intermediates
While a specific total synthesis employing this compound is not prominently featured in readily accessible literature, the strategic value of related acetal intermediates is well-documented in numerous natural product syntheses. These examples highlight the principles that govern the use of the title compound.
In the total synthesis of the highly potent vesicant toxin Pederin, acetal protecting groups play a crucial role. nih.govnih.govwikipedia.org Synthetic routes to Pederin and its analogs often involve the coupling of complex fragments. In one approach, an N-acyl aminal unit, which is structurally similar to an acetal, is formed in a late-stage multicomponent reaction. nih.gov The synthesis of the required fragments often involves protecting carbonyl or hydroxyl functionalities as acetals to prevent interference during sensitive steps like organometallic additions or oxidations. For example, some syntheses of Pederin fragments start from acetal-protected sugars like D-arabinose, where the acetal masks aldehyde or ketone functionality while other stereocenters are established. researchgate.net These strategies underscore the importance of acetals in managing reactivity and enabling the convergent assembly of complex targets, a role for which this compound is well-suited.
Emerging Trends and Future Research Directions in Acetal Chemistry Relevant to P 2,2 Dimethoxy 1 Methylethyl Toluene
Development of Novel Catalytic Systems for Efficient Acetal (B89532) Synthesis and Transformation
The traditional synthesis of acetals, including aromatic variants like p-(2,2-Dimethoxy-1-methylethyl)toluene, often relies on corrosive and difficult-to-handle homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. acs.orgnih.gov A significant trend in modern organic synthesis is the development of milder, more efficient, and reusable catalytic systems.
Heterogeneous Solid Acid Catalysts: A major focus has been the replacement of homogeneous acids with solid acid catalysts. These materials offer significant advantages, including simplified product purification, reduced corrosive waste, and catalyst recyclability. tue.nl Research has demonstrated the effectiveness of various solid acids for acetalization reactions:
Zeolites and Clays: Materials like HBeta, HZSM-5, and Montmorillonite K-10 have been successfully employed as catalysts. nacatsoc.org Their defined pore structures and tunable acidity can influence reaction selectivity.
Sulfonated Resins: Ion-exchange resins like Amberlyst-15 are effective and commercially available catalysts that provide strong Brønsted acid sites for the reaction. nacatsoc.orgiupac.org
Composite Metal Oxides: A series of composite metal oxides, such as CeFeTiO, have been developed and shown to exhibit superior activity and durability in the acid-catalyzed acetalization of aromatic aldehydes. researchgate.net
Silica-Supported Acids: Perchloric acid adsorbed on silica (B1680970) gel has proven to be an extremely efficient, inexpensive, and reusable catalyst for both the formation and cleavage of acetals, often allowing reactions to proceed under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
The choice of catalyst is critical, as reaction outcomes depend on the acid site's nature (Brønsted vs. Lewis) and strength. iupac.org For instance, acetal formation typically requires medium-strength acid sites. iupac.org
Homogeneous and Photocatalytic Systems: Beyond solid acids, other novel systems are emerging:
Lewis Acids: Catalysts such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) are highly efficient for the chemoselective synthesis of acetals under mild conditions. organic-chemistry.org For deprotection, gentle Lewis acids like erbium(III) triflate can be used to cleave acetals without affecting other sensitive functional groups. organic-chemistry.org
Photocatalysts: In a significant advancement for green chemistry, visible-light-mediated acetalization has been achieved using photocatalysts like Eosin Y. organic-chemistry.org This method allows for the protection of a wide array of aldehydes under neutral conditions, low catalyst loading, and at room temperature. organic-chemistry.orgepa.gov
Table 1: Comparison of Catalytic Systems for Acetalization Reactions This table is a representative summary based on findings from multiple sources.
| Catalyst System | Catalyst Example | Key Advantages | Relevant Findings |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, CeFeTiO | Reusable, non-corrosive, easy separation | High conversion rates, suitable for continuous flow processes, can be used solvent-free. nacatsoc.orgresearchgate.net |
| Lewis Acids | ZrCl₄, Ce(OTf)₃ | High chemoselectivity, mild conditions | Effective for both acetalization and in situ transacetalization; tolerates acid-sensitive groups. organic-chemistry.org |
| Photocatalysts | Eosin Y, Acid Red 52 | Neutral conditions, visible light energy source, low catalyst loading | Protects even acid-sensitive and sterically hindered aldehydes; minimizes waste. organic-chemistry.orgepa.gov |
| Metal Complexes | Palladium (Pd) Catalysts | Very low catalyst loading, ambient temperature | Provides a highly efficient method for masking a broad range of carbonyl groups. organic-chemistry.orgorganic-chemistry.org |
Green Chemistry Approaches in Acetalization Reactions and Deprotection Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes for acetals. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Green Solvent Conditions: A key strategy is the elimination of traditional, often hazardous, organic solvents like benzene (B151609) or chloroform. nacatsoc.org
Solvent-Free Synthesis: Many modern catalytic methods, particularly those using solid acids or perchloric acid on silica gel, enable acetalization to be performed under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis, either neat or in water, has also been shown to produce high yields of acetals rapidly. ijsdr.org
Green Solvents: When a solvent is necessary, the focus has shifted to environmentally benign options. Cyclopentyl methyl ether has been used as a replacement for traditional solvents in reactions employing ammonium (B1175870) salts as catalysts. nih.govymerdigital.com Water, the most fundamental green solvent, can be used in certain systems and surprisingly promotes the selective hydrolysis of acyclic acetals, like this compound, over more stable cyclic acetals, often without any added catalyst. rsc.org
Sustainable Catalysis and Deprotection: The development of recyclable catalysts is a cornerstone of green acetal chemistry. The heterogeneous catalysts discussed previously (e.g., zeolites, resins) are inherently greener because they can be easily filtered and reused for multiple reaction cycles. tue.nlnacatsoc.org
Furthermore, innovative deprotection strategies are being developed to replace harsh acidic hydrolysis:
Photocatalysis: Just as it can be used for formation, photocatalysis with dyes like Acid Red 52 offers a green route for acetal synthesis at room temperature using sustainable alcohols as both reagents and solvents. epa.gov
Electrosynthesis: An electrochemical method for the deprotection of acetals has been developed that operates under neutral conditions. rsc.org This technique avoids the use of acid reagents altogether, representing a significant step forward in sustainable chemical synthesis. rsc.org
Advanced Computational Modeling for Predicting Acetal Reactivity and Selectivity in Diverse Chemical Environments
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. By modeling reactions at a molecular level, researchers can gain insights that are difficult to obtain through experimentation alone.
Mechanism and Reactivity Insights:
Density Functional Theory (DFT): DFT is widely used to investigate the intricate details of reaction mechanisms. escholarship.orgnih.gov For acetal hydrolysis, DFT calculations can model the step-by-step process, including the protonation of the acetal oxygen and the formation of the resonance-stabilized oxocarbenium ion, which is considered the rate-determining step. youtube.comresearchgate.net This allows for a precise understanding of how electronic and steric factors of substituents on the aromatic ring and the acetal itself influence reaction rates.
Predicting Selectivity: Quantum mechanical models can be used to calculate the energy of diastereomeric transition states, thereby predicting the enantioselectivity of reactions involving chiral substrates and catalysts. nih.gov These models can also reveal the subtle roles of solvents and counter-ions in determining the reaction outcome. nih.gov
Beyond Traditional Models: For highly complex catalytic systems, traditional Transition State Theory (TST) may not be sufficient to predict product ratios accurately.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations are being employed to study reaction dynamics after the transition state is passed. escholarship.org These simulations can uncover "dynamic mismatching" effects where a reaction is driven away from the expected product, providing a more nuanced understanding of selectivity and byproduct formation. escholarship.org
Table 2: Applications of Computational Modeling in Acetal Chemistry
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of step-by-step pathways, identification of transition states and intermediates (e.g., oxocarbenium ion). youtube.comresearchgate.net |
| DFT | Reactivity Prediction | Calculation of reaction energy barriers, correlation of substituent effects with hydrolysis rates. researchgate.net |
| Quantum Mechanics (QM) | Selectivity Prediction | Determination of energies of diastereomeric transition states to predict enantioselectivity. nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Complex Reaction Dynamics | Analysis of post-transition state pathways to explain unexpected product ratios and byproduct formation. escholarship.org |
Exploration of New Chemical Transformations Involving the Acetal Functional Group for Enhanced Synthetic Utility
While the primary role of the acetal group is protection, modern research is exploring its participation in novel chemical transformations, expanding its utility far beyond that of a passive spectator.
Acetal as a Latent Functional Group: A sophisticated strategy involves using a robust acetal as a stable placeholder for a more reactive functional group. For example, a phosphonium (B103445) salt reagent bearing a stable pinacolacetal has been developed for the two-carbon homologation of aldehydes. nih.gov The acetal in the product is exceptionally stable to a wide range of reaction conditions, including reductions, oxidations, and organometallic reagents, but can be selectively hydrolyzed at a later stage to reveal an α,β-unsaturated aldehyde. nih.gov This transforms the acetal from a simple protecting group into a key component of a latent functional group strategy.
Functional Group Transformation for Recyclable Polymers: A novel approach in materials science utilizes the reversible nature of acetal chemistry to create chemically recyclable polymers. nih.gov In a process termed "functional group transformation," a ketone within a polymer chain can be converted to an acetal. This strategy can enhance the depolymerizability of the material, allowing it to be broken down into its constituent monomers in a closed-loop recycling process. nih.gov This application highlights the acetal's potential role in developing sustainable materials.
Enhanced Reactivity in Acetal Homologues: Research into related structures like ketene (B1206846) N,O-acetals demonstrates the potential for tuning the reactivity of the acetal motif. researchgate.net These stabilized structures are more reactive than their O,O-acetal counterparts (like this compound) and can participate in a variety of advanced transformations, including vinylogous Mukaiyama aldol (B89426) reactions and pericyclic reactions, acting as versatile synthons. researchgate.net This field of study points toward future possibilities where the core acetal structure could be modified for direct participation in complex bond-forming events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
